Manganese(0) carbonyl

Description

Historical Context and Early Discoveries of Manganese Carbonyl Complexes

The journey into the world of manganese carbonyls began in the mid-20th century. The first successful synthesis of dimanganese decacarbonyl was reported in 1954 by Brimm, Lynch, and Sesny. wikipedia.org Their work was notably guided by the prior discovery of its heavier analogue, dirhenium decacarbonyl (Re₂(CO)₁₀). wikipedia.orgwikipedia.org The initial synthesis involved the reduction of a manganese(II) salt under high pressures of carbon monoxide. wikipedia.org Specifically, they used manganese(II) iodide with magnesium as the reducing agent, although this method produced the compound in a low yield of about 1%. wikipedia.org

A more efficient synthesis was developed later, which involved the reduction of anhydrous manganese(II) chloride with sodium benzophenone (B1666685) ketyl under high CO pressure, significantly improving the yield. wikipedia.orgchemeurope.com More recently, a more convenient method has been developed that allows for the synthesis of dimanganese decacarbonyl at atmospheric pressure from the inexpensive starting material methylcyclopentadienyl manganese tricarbonyl. wikipedia.orgjst.go.jp The first manganese compound to feature a metal-metal bond, dimanganese decacarbonyl, was structurally characterized in the 1950s, a discovery that has since paved the way for the expansion of species with Mn-Mn bonds. researchgate.netresearchgate.net

Fundamental Concepts in Organometallic Chemistry Exemplified by Dimanganese Decacarbonyl

Dimanganese decacarbonyl is a classic example used to teach and understand several key concepts in organometallic chemistry. wikipedia.org

The 18-electron rule is a fundamental principle used to predict the stability of organometallic complexes. uvic.ca For dimanganese decacarbonyl, each manganese atom achieves a stable 18-electron configuration. quora.compsgcas.ac.in A neutral manganese atom has 7 valence electrons. Each of the five carbonyl ligands donates 2 electrons, contributing 10 electrons. The crucial single bond between the two manganese atoms contributes one additional electron to each metal center. psgcas.ac.inbrainly.in Thus, for each manganese atom, the total electron count is 7 (from Mn) + 10 (from 5 CO ligands) + 1 (from the Mn-Mn bond), equaling 18 electrons. quora.com

Electron Counting for a Mn(CO)₅ Fragment:

| Contribution | Number of Electrons |

|---|---|

| Mn atom | 7 |

| 5 CO ligands | 10 (2 each) |

| Mn-Mn bond | 1 |

| Total | 18 |

Dimanganese decacarbonyl is a prime example of a complex containing an unsupported metal-metal bond, meaning the two metal centers are linked directly without any bridging ligands. wikipedia.org This Mn-Mn bond is a defining feature of the molecule's structure and reactivity. wikipedia.org X-ray crystallography has confirmed this structure, showing two (CO)₅Mn units linked by a direct bond between the manganese atoms. wikipedia.org The presence of this bond is essential for each manganese atom to satisfy the 18-electron rule. psgcas.ac.in The Mn-Mn bond is susceptible to cleavage through both thermal and photochemical methods, leading to the formation of the 17-electron Mn(CO)₅ radical. wikipedia.org This reactivity is a focal point of its chemistry. wikipedia.org

Oxidation State Formalisms and D-Electron Counts

Current Research Significance and Scope in Chemical Sciences

The significance of dimanganese decacarbonyl extends beyond its foundational role in teaching organometallic principles. It continues to be a subject of active research and a versatile reagent in modern chemistry.

Catalysis: Manganese carbonyl complexes, derived from or related to dimanganese decacarbonyl, are increasingly explored as catalysts in a variety of organic transformations. cymitquimica.comereztech.com These include hydrogenation, hydrosilylation, and C-H bond activation reactions. uwr.edu.plnih.govoaepublish.com The use of manganese, an earth-abundant and less toxic metal, makes these catalysts an attractive and sustainable alternative to those based on precious metals. nih.gov For instance, manganese(I) carbonyl complexes have shown high efficiency in the hydrogenation of various unsaturated compounds, including ketones, nitriles, alkenes, and alkynes. nih.govacs.org Recent studies have also highlighted their potential in the electrocatalytic and photocatalytic reduction of carbon dioxide. acs.org

Precursor in Synthesis: Dimanganese decacarbonyl serves as a valuable precursor for the synthesis of other manganese-containing compounds. cymitquimica.com Its reactions often involve the cleavage of the Mn-Mn bond or the substitution of carbonyl ligands. For example, reaction with halogens leads to the formation of manganese pentacarbonyl halides, XMn(CO)₅. It is also used to prepare polynuclear manganese-selenium carbonyl cluster complexes. cymitquimica.com

Photochemistry: The photochemical behavior of dimanganese decacarbonyl is a significant area of research. uva.nl Irradiation with light can cleave the Mn-Mn bond to produce two Mn(CO)₅ radicals. rsc.org This process is central to its use as a radical initiator in various organic reactions, such as the cyclization of organohalides. rsc.org Studies have shown that the primary photochemical pathways upon irradiation include both metal-metal bond cleavage and the loss of a CO ligand to form Mn₂(CO)₉. uva.nlresearchgate.netacs.org

Materials Science: More recently, dimanganese decacarbonyl has been used as a precursor for the synthesis of manganese oxide aerogels, which are materials with high surface area and potential applications in catalysis and filtration. researchgate.net

Structure

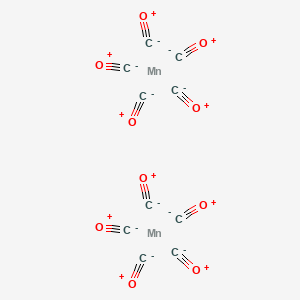

2D Structure

Properties

Molecular Formula |

C10Mn2O10 |

|---|---|

Molecular Weight |

389.98 g/mol |

IUPAC Name |

carbon monoxide;manganese |

InChI |

InChI=1S/10CO.2Mn/c10*1-2;; |

InChI Key |

QFEOTYVTTQCYAZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] |

Origin of Product |

United States |

Synthetic Methodologies for Manganese 0 Carbonyl Complexes

High-Pressure Reduction-Carbonylation Syntheses of Dimanganese Decacarbonyl

The initial successful synthesis of dimanganese decacarbonyl (Mn₂[CO]₁₀) involved the high-pressure carbonylation of a manganese(II) salt in the presence of a reducing agent. wikipedia.org This approach remains a fundamental, albeit often low-yielding, method for producing this key manganese(0) carbonyl complex.

One of the earliest reported methods, developed by Brimm, Lynch, and Sesny in 1954, utilized the reduction of manganese(II) iodide with magnesium metal under a high pressure of carbon monoxide (approximately 200 atmospheres). wikipedia.org While groundbreaking, this particular method provided the desired product in a yield of only about 1%. wikipedia.org

A more efficient high-pressure synthesis was later developed, which involves the reduction of anhydrous manganese(II) chloride. chemeurope.com In this procedure, sodium benzophenone (B1666685) ketyl acts as the reducing agent under approximately 200 atmospheres of carbon monoxide pressure, leading to a significantly improved yield of around 32%. wikipedia.orgchemeurope.com Another variation employs triisobutylaluminum (B85569) as the reducing agent under elevated carbon monoxide pressure. mdpi.com These high-pressure methods, while effective, require specialized equipment to handle the significant pressures involved. aps.org

Table 1: Comparison of High-Pressure Syntheses for Dimanganese Decacarbonyl

| Manganese Salt | Reducing Agent | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|

| Manganese(II) iodide | Magnesium | ~200 | ~1 | wikipedia.org |

| Manganese(II) chloride | Sodium benzophenone ketyl | 200 | ~32 | wikipedia.orgchemeurope.com |

| Manganese(II) derivative | Triisobutylaluminum | Elevated | Not specified | mdpi.com |

Low-Pressure and Ambient Synthesis Approaches for Dimanganese Decacarbonyl

In response to the demanding conditions of high-pressure syntheses, researchers have developed more accessible routes to dimanganese decacarbonyl that operate at or near atmospheric pressure. wikipedia.orgjst.go.jp A notable low-pressure method utilizes the commercially available and relatively inexpensive methylcyclopentadienyl manganese tricarbonyl (MMT) as the starting material. wikipedia.orgchemeurope.com

This ambient pressure synthesis involves the reduction of MMT with sodium metal in the presence of carbon monoxide. wikipedia.org The reaction proceeds according to the following balanced equation:

2 Mn(η⁵-CH₃C₅H₄)(CO)₃ + 2 Na + 4 CO → Mn₂(CO)₁₀ + 2 Na(CH₃C₅H₄) wikipedia.org

While this method is more convenient and can be performed on a larger scale, the reported yields are in the range of 16-20%, which is lower than some high-pressure alternatives. wikipedia.org Despite the modest yield, the use of readily available starting materials and the avoidance of high-pressure reactors make this an attractive synthetic route. chemeurope.comjst.go.jp

Preparation of Alkali Metal Manganese Pentacarbonyl Intermediates

Alkali metal salts of the manganese pentacarbonyl anion, [Mn(CO)₅]⁻, are crucial intermediates in manganese carbonyl chemistry. chemeurope.com These anionic complexes are potent nucleophiles and serve as versatile starting materials for the synthesis of a wide range of manganese(I) derivatives. chemeurope.comwiley-vch.de

The most common method for preparing these intermediates is through the reduction of dimanganese decacarbonyl. This reduction can be achieved using various reducing agents, including sodium amalgam, Na/K alloy, or trialkylborohydrides. wiley-vch.de A typical reaction involves the reduction of Mn₂(CO)₁₀ with sodium, which cleaves the Mn-Mn bond to form two equivalents of the sodium salt of the manganese pentacarbonyl anion:

Mn₂(CO)₁₀ + 2 Na → 2 Na[Mn(CO)₅] chemeurope.com

The resulting alkali metal manganese pentacarbonyl solution can then be used in subsequent reactions. For example, protonation with an acid like phosphoric acid yields the manganese hydride complex, HMn(CO)₅. wiley-vch.dewikipedia.org Alkylation with organic halides leads to the formation of organomanganese(I) complexes. chemeurope.com The reaction of the pentacarbonylmanganate anion with acyl halides is a standard route to prepare acylmanganese pentacarbonyl compounds. cdnsciencepub.comgoogle.com

The process of reacting an alkali metal manganese pentacarbonyl compound with an acid is a key step in producing manganese pentacarbonyl hydride. google.com This reaction is typically carried out using an acid that is stronger than the resulting manganese pentacarbonyl hydride. google.com

Table 2: Common Reducing Agents for the Preparation of Alkali Metal Manganese Pentacarbonyl

| Reducing Agent | Product | Reference |

|---|---|---|

| Sodium (Na) | Na[Mn(CO)₅] | chemeurope.com |

| Sodium Amalgam | Na[Mn(CO)₅] | wiley-vch.de |

| Na/K Alloy | K[Mn(CO)₅] / Na[Mn(CO)₅] | wiley-vch.de |

| Lithium Triethylborohydride (Superhydride) | Li[Mn(CO)₅] | wikipedia.org |

Generation of this compound Fragments for Derivatization

The generation of reactive this compound fragments, specifically the manganese pentacarbonyl radical, [Mn(CO)₅]•, is a key strategy for derivatization. wikipedia.org This radical species can be produced through the homolytic cleavage of the Mn-Mn bond in dimanganese decacarbonyl. wikipedia.org

This cleavage can be induced either thermally or, more commonly, through photolysis with visible or UV light. wikipedia.orgwiley-vch.dersc.org The absorption of a photon leads to the breaking of the metal-metal bond, yielding two equivalents of the manganese pentacarbonyl radical:

Mn₂(CO)₁₀ + hν → 2 [Mn(CO)₅]• rsc.org

The generated [Mn(CO)₅]• radical is a versatile intermediate that can participate in a variety of reactions. wikipedia.org It can react with organohalides to abstract a halogen atom, thereby generating carbon-centered radicals. rsc.orgresearchgate.net This process has been utilized to initiate radical cyclization reactions to form five-membered rings and in radical polymerization processes. rsc.orgresearchgate.net The manganese halide byproducts, such as XMn(CO)₅ (where X is a halogen), are often easily separable from the organic products. rsc.org This photochemical approach provides a mild method for generating reactive manganese species for further chemical transformations. rsc.org

Electronic Structure and Bonding in Manganese 0 Carbonyl Systems

Molecular Orbital Theory and Bonding in Dimanganese Decacarbonyl

Metal-Metal Bond Characterization

The manganese-manganese bond in Mn₂(CO)₁₀ is a subject of significant interest and has been extensively characterized by both experimental and theoretical methods. The bond is primarily a sigma (σ) bond resulting from the overlap of the dz² orbitals of the two manganese atoms. uva.nl This interaction leads to the formation of bonding and antibonding molecular orbitals, with the bonding orbital being occupied, contributing to the stability of the dimer.

Experimental electron density analysis has confirmed the presence of a bond critical point and a bond path connecting the two manganese atoms, unequivocally establishing the existence of the metal-metal bond. nih.gov Theoretical studies employing Density Functional Theory (DFT) have further elucidated the nature of this bond. For instance, an energy decomposition analysis using the BP86D functional with a TZP basis set revealed that the covalent contribution to the Mn-Mn bond is approximately 60.5%. researchgate.net The calculated bond dissociation energy for the Mn-Mn bond varies depending on the theoretical model employed, as illustrated in the table below. These values are generally in reasonable agreement with experimental estimates. uva.nlpnas.org

| Theoretical Model | Mn-Mn Bond Dissociation Energy (kJ/mol) | Axial Mn-CO Dissociation Energy (kJ/mol) | Equatorial Mn-CO Dissociation Energy (kJ/mol) |

|---|---|---|---|

| LSDA | 245.6 | 207.1 | 193.3 |

| LSDA + B-NL | 85.4 | 158.6 | 145.2 |

| LSDA + P-NL | 160.7 | 189.5 | 175.7 |

| BP86 | - | 172 | - |

Data sourced from a density functional study on the photodissociation of Mn₂(CO)₁₀. uva.nl

Metal-Carbonyl Ligand Interactions and π-Backbonding

The bonding between the manganese atoms and the carbonyl (CO) ligands is a classic example of the synergistic interplay of σ-donation and π-backbonding. The CO ligands act as σ-donors, donating electron density from their highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to empty or partially filled d-orbitals of the manganese atom.

Concurrently, and crucially for the stability of the complex, there is a flow of electron density from filled manganese d-orbitals into the empty π* antibonding orbitals of the CO ligands. This process, known as π-backbonding, strengthens the metal-carbon bond and weakens the carbon-oxygen bond. In Mn₂(CO)₁₀, there are two types of carbonyl ligands: axial and equatorial. The π-backbonding is not uniform for both types. The axial Mn-C bonds are observed to be shorter than the equatorial Mn-C bonds, suggesting a stronger interaction, which is consistent with theoretical models. wikipedia.org The distribution of the Laplacian of the electron density indicates "closed-shell" interactions for the dative Mn-CO bonds. nih.gov

Theoretical Investigations of Electronic Configurations and Energetics

Computational chemistry has become an indispensable tool for investigating the electronic properties of manganese carbonyls, providing detailed information that complements experimental findings.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has been widely and successfully applied to determine the ground-state geometries of manganese carbonyls. Various functionals, such as BP86, BLYP, and B3LYP, have been used to optimize the molecular structure of Mn₂(CO)₁₀. uva.nlresearchgate.net Studies have shown that functionals incorporating dispersion corrections, such as BP86D, provide the best agreement with experimental X-ray diffraction data for the geometric parameters. researchgate.net For instance, DFT calculations accurately reproduce the staggered (D₄d) conformation as the most stable isomer, being significantly lower in energy than the eclipsed (D₄h) conformation. uva.nl High-pressure DFT calculations have revealed that while the staggered conformation is retained, a rotation and translation of the Mn(CO)₅ units can lead to an "off-axis" and shorter Mn-Mn bond. rsc.org

| Parameter | Experimental (X-ray) | DFT (BP86D/TZP) |

|---|---|---|

| Mn-Mn bond length (Å) | 2.9038 | 2.923 |

| Axial Mn-C bond length (Å) | 1.811 | 1.832 |

| Equatorial Mn-C bond length (avg, Å) | 1.856 | 1.875 |

Experimental data from high-precision X-ray diffraction studies. wikipedia.org DFT data from theoretical investigations. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the electronic excited states of molecules, providing insights into their electronic absorption spectra and photochemical behavior. scm.comaip.org For Mn₂(CO)₁₀, TDDFT calculations have been employed to assign the transitions observed in its electronic spectrum. researchgate.netacs.org

The electronic spectrum of Mn₂(CO)₁₀ is characterized by several absorption bands. TDDFT calculations have been instrumental in assigning these bands to specific electronic transitions. The low-energy absorption band is generally attributed to a σ → σ* transition associated with the Mn-Mn bond. uva.nl Higher energy absorptions are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, involving the excitation of an electron from a metal-based d-orbital to a π* orbital of a carbonyl ligand. researchgate.net There are also ligand-field (d-d) excitations, which are typically at higher energies. uva.nl The calculated excitation energies and oscillator strengths from TDDFT studies show good agreement with experimental data. researchgate.net The table below summarizes some of the key calculated electronic transitions for Mn₂(CO)₁₀.

| Excitation Energy (eV) | Oscillator Strength | Major Contribution | Transition Character |

|---|---|---|---|

| 3.22 | <0.007 | 3d(Mn) → 3d(Mn) | Metal Centered (MC) |

| 3.31 | 0.0157 | 3d(Mn) → 3d(Mn) | Metal Centered (MC), Dissociative |

| ~3.6 | - | dπ* → σ | - |

| ~3.6 | - | σ → σ | - |

| 4.6-5.5 | - | 3d(Mn) → π*(CO) | Metal-to-Ligand Charge Transfer (MLCT) |

Data compiled from various TD-DFT studies. uva.nlresearchgate.net

These theoretical investigations are crucial for understanding the photochemistry of Mn₂(CO)₁₀, as the nature of the excited state determines the subsequent photochemical pathways, such as Mn-Mn bond homolysis or CO dissociation. uva.nl

Reactivity and Reaction Mechanisms of Manganese 0 Carbonyl

Homolytic Cleavage of the Manganese-Manganese Bond

A primary reaction pathway for Mn₂(CO)₁₀ involves the homolytic cleavage of the Mn-Mn bond. This redox-neutral process results in the formation of two identical 17-electron pentacarbonylmanganese(0) radicals (•Mn(CO)₅). wikipedia.orgrsc.org This cleavage can be induced by either heat or light. wikipedia.orgoaepublish.com

The resulting •Mn(CO)₅ radical is a highly reactive species that can subsequently participate in a variety of chemical transformations, including recombination to reform the parent dimer, or reactions with other species, which often leads to the formal oxidation of the manganese center to Mn(I). wikipedia.orgoaepublish.com

Thermal Dissociation Pathways and Kinetics

When heated in solution, dimanganese decacarbonyl undergoes reversible homolytic fission of the metal-metal bond, establishing an equilibrium with the pentacarbonylmanganese(0) radical. cdnsciencepub.com

Mn₂(CO)₁₀ ⇌ 2 •Mn(CO)₅

Kinetic studies of this thermal decomposition in inert solvents have shown that the reaction is a first-order process. The energy required for this bond cleavage has been a subject of numerous studies, leading to a range of reported values for the bond dissociation energy (BDE) and activation energy (Ea). These values are influenced by the experimental method and the phase (gas or solution) of the sample.

Photolytic Generation of Manganese-Centered Radicals

The Mn-Mn bond in Mn₂(CO)₁₀ is susceptible to cleavage upon irradiation with light, a process known as photolysis. wikipedia.orgoaepublish.com This photochemical reaction is a key method for generating •Mn(CO)₅ radicals at ambient temperatures. The absorption of light in the near-UV region, specifically around 340-350 nm, promotes an electron from a σ-bonding orbital to a σ-antibonding orbital (σ→σ) localized on the Mn-Mn bond, leading to its cleavage. nih.govwiley-vch.de

Mn₂(CO)₁₀ + hν → 2 •Mn(CO)₅

This photolytic dissociation into two radical fragments is a primary photochemical pathway. uva.nl However, it competes with another process: the loss of a carbonyl ligand to form Mn₂(CO)₉, particularly at higher excitation energies (shorter wavelengths). uva.nlresearchgate.net Excitation at longer wavelengths, such as 400 nm, predominantly results in the cleavage of the Mn-Mn bond. researchgate.net Flash photolysis studies have been instrumental in observing the transient •Mn(CO)₅ radicals and studying their subsequent recombination kinetics.

Ligand Substitution Reactions

Ligand substitution reactions in metal carbonyls involve the replacement of a CO ligand with another ligand, typically a phosphine (B1218219), isocyanide, or other neutral donor. For coordinatively saturated 18-electron complexes like Mn₂(CO)₁₀, these reactions can proceed through several distinct mechanisms.

Dissociative (S_N1) Mechanisms

The dissociative mechanism, designated as D or S_N1-like, is common for 18-electron organometallic complexes. ufrgs.brdalalinstitute.com This pathway involves a slow, rate-determining first step where a ligand (in this case, CO) dissociates from the metal center, generating a coordinatively unsaturated, 16-electron intermediate. This intermediate is then rapidly captured by the incoming nucleophilic ligand (L) in a second step.

Step 1: M(CO)ₓ → M(CO)ₓ₋₁ + CO (slow) Step 2: M(CO)ₓ₋₁ + L → M(CO)ₓ₋₁L (fast)

For many octahedral complexes, this is a predominant pathway. ufrgs.brdalalinstitute.com The rate of a purely dissociative reaction is independent of the concentration of the incoming ligand. Evidence for this mechanism can be found in reactions where the rate is suppressed by the addition of free CO. While this mechanism is plausible, ligand substitution on Mn₂(CO)₁₀ is often complicated by competing reactions involving Mn-Mn bond cleavage. iupac.org

Associative (S_N2) Mechanisms

The associative mechanism (A or S_N2-like) involves the initial attack of the incoming ligand on the metal complex to form a transient, higher-coordinate intermediate. libretexts.org For an 18-electron complex, this would result in a high-energy 20-electron intermediate, which is generally unfavorable. ufrgs.br

M(CO)ₓ + L ⇌ M(CO)ₓL (intermediate) → M(CO)ₓ₋₁L + CO

Consequently, a purely associative mechanism is not typically observed for Mn₂(CO)₁₀. However, associative pathways can become accessible in related systems. A notable example is the "indenyl effect," where an indenyl ligand, by slipping its hapticity from η⁵ to η³, can open up a coordination site on the metal, thereby stabilizing the transition state for an associative attack by an incoming ligand. uidaho.edu This demonstrates that ligand frameworks can be designed to favor associative substitution even in 18-electron systems. uidaho.edufigshare.com

Interchange (I_a, I_d) Mechanisms

The interchange (I) mechanism describes a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a discrete intermediate. tumkuruniversity.ac.indalalinstitute.com This mechanism is further classified based on the degree of bond-making versus bond-breaking in the transition state. tumkuruniversity.ac.inlibretexts.org

Associative Interchange (I_a): In this pathway, bond-making between the metal and the incoming ligand is significantly advanced in the transition state. The reaction rate shows a strong dependence on the nature and concentration of the entering nucleophile. dalalinstitute.comlibretexts.org

Dissociative Interchange (I_d): In this pathway, the breaking of the bond to the leaving group is more important in the transition state. The rate of reaction is less sensitive to the identity and concentration of the incoming ligand, resembling a dissociative process. dalalinstitute.comlibretexts.org

For many octahedral complexes, including aqueous manganese carbonyl species like fac-[Mn(CO)₃(H₂O)₃]⁺, ligand exchange has been shown to proceed via an I_d mechanism, as indicated by positive activation volumes. ufrgs.brnih.gov Distinguishing between these subtle mechanistic variations requires detailed kinetic analysis. tumkuruniversity.ac.in

Influence of Steric and Electronic Factors on Substitution

The substitution of carbonyl ligands in manganese carbonyl complexes is profoundly influenced by the steric and electronic properties of the incoming ligands. rsc.orgrsc.org These factors dictate not only the rate of reaction but also the degree of substitution and the stereochemistry of the resulting products. rsc.org

Steric Factors: The size of the incoming ligand is a critical determinant in substitution reactions. rsc.org Studies on the reaction of [Mn(CO)5Br] with various monodentate tertiary phosphine and arsine ligands have shown that sterically demanding ligands hinder higher levels of substitution. rsc.orgrsc.org For instance, while smaller ligands can lead to trisubstituted products, bulkier ligands may stop at mono- or disubstitution. rsc.org This steric limitation is a primary reason why achieving tetrasubstituted or higher derivatives is challenging with many common phosphorus or arsenic ligands. rsc.org The investigation into substitution reactions of [Ni(CO)4] with phosphines and phosphites revealed that the outcomes were dependent solely on the size of the incoming ligand. rsc.org Furthermore, the flexibility of the ligand scaffold can influence reaction kinetics; a flexible thianthrene-based pyridine (B92270) ligand was found to undergo faster ligand exchange compared to its rigid anthracene-based analogue, a phenomenon attributed to the dynamic nature of the flexible scaffold. rsc.org

Electronic Factors: The electronic nature of the ligands, specifically their σ-donating and π-accepting capabilities, also plays a crucial role. For ligands with comparable steric profiles, increasing the π-acceptor ability has been observed to slow down the rate of reaction. illinois.edu Conversely, strongly basic amines can labilize CO ligands. rsc.org In the context of electrocatalytic CO2 reduction, the electronic properties of bipyridine (bpy) ligands in [MnBr(CO)3(bpy)] complexes modulate catalytic activity. acs.orgresearchgate.net Attaching electron-withdrawing groups to the bpy ligand can diminish the complex's ability to lose an axial ligand, which is a key step in the catalytic cycle. researchgate.net The use of asymmetric 2-iminopyridine ligands allows for the independent tuning of steric and electronic properties, providing a method to decouple these effects and study their individual contributions to the reactivity of the manganese center. acs.orgcore.ac.uk

| Factor | Influence on Substitution | Example System | Citation |

| Steric Bulk | Limits the degree of substitution; larger ligands prevent formation of highly substituted products. | Reaction of [Mn(CO)5Br] with various phosphines. | rsc.orgrsc.org |

| Ligand Flexibility | More flexible ligand backbones can lead to faster substitution kinetics. | Thianthrene-py2 vs. Anthracene-py2 ligands on a Mn(CO)3 core. | rsc.org |

| π-Acceptor Ability | Increased π-acceptor character of ligands can slow down reaction rates. | Hydrogen atom transfer reactions involving Mn(CO)3L2• radicals. | illinois.edu |

| Electron-Donating/Withdrawing Groups | Modulates electron density at the Mn center, affecting catalytic activity and ligand lability. | [MnBr(CO)3(bpy)] complexes for CO2 reduction. | acs.orgresearchgate.net |

Stereochemical Outcomes of Ligand Exchange Processes

Ligand substitution reactions in manganese carbonyls are often highly stereospecific, leading to predictable isomeric products. The reaction of [Mn(CO)5Br] with monodentate phosphine and arsine ligands (L) provides a classic example of this stereochemical control. rsc.orgrsc.org

The substitution proceeds in a stepwise manner, with distinct stereoisomers being formed at each stage:

Monosubstitution: The initial substitution of one CO ligand invariably yields the cis-[Mn(CO)4LBr] isomer. rsc.org

Disubstitution: Further reaction leads to the formation of both fac-[Mn(CO)3L2Br] and trans-[Mn(CO)3L2Br] isomers. rsc.orgrsc.org

Trisubstitution: With sterically permissible ligands like P(OMe)3, the reaction can proceed further, terminating at the mer-[Mn(CO)2L3Br] isomer. rsc.orgrsc.org

Tetrasubstitution: The trans-[Mn(CO){P(OMe)3}4Br] complex has been prepared, but not by direct substitution; it required the reduction of the corresponding cationic [Mn(CO)2{P(OMe)3}3Br]PF6 complex followed by further reaction with the phosphite (B83602) ligand. rsc.org

Similarly, the reaction of Mn(CH3)(CO)5 with ¹³CO-labeled carbon monoxide produces only a single product, the cis-isomer, demonstrating the stereoselectivity of the insertion process. ionicviper.org The stereochemistry of these complexes is often controlled by the trans effect, where certain ligands labilize the ligand positioned opposite to them, guiding the position of the incoming ligand. libretexts.org

Oxidative Addition and Reductive Elimination Reactions

Oxidative Addition: Manganese carbonyl complexes can undergo oxidative addition, a fundamental reaction where the metal's oxidation state and coordination number increase. A key example is the photochemical oxidative addition of hydrosilanes (R3Si-H) to the vacant coordination site of a manganese center, such as in (η⁵-C₅H₅)Mn(CO)₃. rsc.org This Si-H bond activation is a critical step in catalytic hydrosilylation processes. rsc.org The mechanism can proceed through different pathways depending on the wavelength of light used, involving either singlet or triplet excited states. rsc.org Oxidative addition of C-H bonds to manganese centers has also been proposed as a key step in certain C-H functionalization reactions. chinesechemsoc.org

Reductive Elimination: This process is the microscopic reverse of oxidative addition, where two cisoidal ligands on the metal center are coupled and eliminated, reducing the metal's oxidation state and coordination number. Reductive elimination of H₂ from manganese hydride intermediates is a crucial step in many catalytic hydrogenation and dehydrogenation cycles. nih.govacs.org For instance, the E4(4H) "Janus" intermediate of the nitrogenase enzyme cofactor, which contains iron hydrides, is thought to drive N₂ coordination through the reductive elimination of H₂. nih.gov In synthetic systems, a seven-membered manganacycle intermediate has been shown to undergo thermally controlled reductive elimination to deliver alkenylated or pyridinium (B92312) products. researchgate.net

Migratory Insertion and β-Elimination Pathways

Migratory Insertion: This is a hallmark reaction of manganese alkyl carbonyls and a fundamental step in many catalytic carbonylation processes. nih.govescholarship.org The extensively studied reaction of Mn(CH₃)(CO)₅ to form an acyl complex involves the migration of the methyl group onto the carbon of an adjacent CO ligand. ionicviper.orgnih.govescholarship.org This process creates a vacant coordination site that is subsequently occupied by an incoming ligand, such as CO. ionicviper.org Isotopic labeling studies using ¹³CO have confirmed that it is the alkyl group that migrates, not the CO ligand inserting into the Mn-alkyl bond. nih.gov This migratory insertion generates a coordinatively unsaturated acyl intermediate, which is a key reactive species. nih.govacs.org The rate of this reaction can be significantly affected by the solvent and the nature of other ligands on the manganese center. escholarship.orgcaltech.edu For example, ligand coordination can induce the migratory insertion. nih.govacs.org

β-Hydride Elimination: This is a common decomposition pathway for metal alkyl complexes that possess a hydrogen atom on the β-carbon of the alkyl chain. The process involves the transfer of the β-hydrogen to the metal center, forming a metal hydride and eliminating an alkene. nih.govacs.org In manganese-catalyzed reactions, such as the hydrogenation of alkynes, a manganese alkyl species can undergo β-hydride elimination to release the product alkene. nih.govacs.org Similarly, manganese alkoxy complexes can undergo β-hydride elimination to yield a manganese hydride and an aldehyde or ketone. beilstein-journals.org In some systems, such as the dehydrogenative silylation of certain aliphatic alkenes, γ-hydride elimination can occur in preference to β-hydride elimination, leading to the formation of allyl silanes instead of vinyl silanes. nih.govacs.orgnih.gov

Radical Reaction Pathways and Their Propagation

Dimanganese decacarbonyl, Mn₂(CO)₁₀, serves as a potent precursor for the generation of the 17-electron pentacarbonylmanganese radical, •Mn(CO)₅. rsc.orgoaepublish.com The relatively weak Mn-Mn bond undergoes homolytic cleavage upon heating or photochemical irradiation, producing two equivalents of this highly reactive metallic radical. rsc.orgoaepublish.comresearchgate.net This radical is the key initiator for a wide array of radical-based transformations. oaepublish.com

Atom Transfer Radical Reactions (ATRs)

A primary mode of action for the •Mn(CO)₅ radical is atom transfer, most commonly halogen atom abstraction from an organic halide. rsc.orgoaepublish.com This atom transfer radical addition (ATRA) is a direct and atom-economical method for creating new bonds. oaepublish.com The process typically begins with the •Mn(CO)₅ radical abstracting an iodine or bromine atom from an alkyl halide (R-X) to form X-Mn(CO)₅ and a carbon-centered alkyl radical (R•). oaepublish.comresearchgate.net

This generated alkyl radical can then participate in various subsequent reactions. For example, in the presence of alkenes or alkynes, the radical can add across the multiple bond, leading to functionalized products like iodofluoroalkylated compounds. oaepublish.com This methodology has also been harnessed for atom transfer radical polymerization (ATRP), where the manganese carbonyl system initiates the polymerization of vinyl monomers. researchgate.net Another significant application is in carboacylation reactions, where the initially formed alkyl radical undergoes intramolecular cyclization and carbonylation to yield an acyl manganese intermediate, which then leads to the final ester product. rsc.orgoaepublish.com Hydrogen atom transfer (HAT) is another important pathway, where •Mn(CO)₃L₂ radicals can abstract a hydrogen atom from reagents like tributyltin hydride (HSnBu₃). illinois.edu

| Reaction Type | Initiator | Key Step | Result | Citation |

| Iodofluoroalkylation | •Mn(CO)₅ | Iodine abstraction from perfluoroalkyl iodide, followed by addition to alkyne. | Vinyl radical intermediate, leading to iodofluoroalkylation product. | oaepublish.com |

| Carboacylation | •Mn(CO)₅ | Iodine abstraction, intramolecular cyclization, carbonylation. | Acyl manganese intermediate, leading to ester product. | rsc.orgoaepublish.com |

| ATRP | •Mn(CO)₅ | Halogen abstraction from an initiator to generate carbon-centered radicals. | Polymer chain propagation. | researchgate.net |

| Hydrogen Abstraction | •Mn(CO)₃L₂ | Hydrogen atom transfer from HSnBu₃. | HMn(CO)₃L₂ formation. | illinois.edu |

Intermolecular and Intramolecular Radical Coupling Reactions

Once generated, carbon-centered radicals mediated by manganese carbonyls can undergo a variety of coupling reactions, both between different molecules (intermolecular) and within the same molecule (intramolecular).

Intermolecular Reactions: Manganese carbonyls facilitate stereoselective intermolecular radical additions. A notable example involves the photolytic addition of alkyl radicals (from alkyl iodides) to chiral N-acylhydrazones, which allows for the formation of new C-C bonds and the creation of chiral centers, including quaternary ones. uiowa.edu These reactions proceed under non-basic conditions and are effective for introducing both primary and secondary alkyl groups. uiowa.edu Another application is the carbonylative Suzuki coupling of alkyl halides with arylboronic esters, co-catalyzed by manganese carbonyl anions. rsc.org

Intramolecular Reactions: Intramolecular radical cyclizations, or radical-ionic annulation strategies, are powerful methods for constructing complex cyclic and polycyclic frameworks. rsc.orguiowa.eduthieme-connect.de In a typical manganese-catalyzed process, an alkyl radical is generated via iodine atom abstraction from a substrate containing a tethered alkene or alkyne. rsc.orgoaepublish.com This radical then undergoes an intramolecular addition to the unsaturated bond, forming a new ring. rsc.org This cyclized radical can then be trapped or undergo further reactions, such as carbonylation, to yield complex products like cyclic or bicyclic esters. rsc.org Manganese(III) acetate (B1210297) is also widely used to initiate intramolecular cyclizations by oxidizing β-dicarbonyl compounds to generate carbon-centered radicals that subsequently cyclize. thieme-connect.dearkat-usa.org These tandem cyclizations are generally efficient, with exo cyclization of terminal double bonds being the favored pathway. wikipedia.org

Reactions with External Reagents

Dimanganese decacarbonyl engages in a variety of reactions with external agents, primarily through pathways involving the cleavage of its metal-metal bond. These reactions can be oxidative, reductive, or redox-neutral, leading to a diverse array of manganese-containing products and reactive intermediates.

Reactions with Halogens and Halogenated Compounds

The reaction of dimanganese decacarbonyl with halogens is a foundational process in manganese carbonyl chemistry, providing a direct route to manganese(I) pentacarbonyl halides. This reaction proceeds via the oxidative cleavage of the Mn-Mn bond. gkseries.comwiley-vch.de

The general reaction is as follows: Mn₂(CO)₁₀ + X₂ → 2 Mn(CO)₅X (where X = Cl, Br, I) wiley-vch.de

These reactions are typically carried out in inert solvents. For instance, the reaction with bromine is often conducted in tetrachloromethane. The resulting Mn(CO)₅X compounds are crucial precursors for the synthesis of other manganese(I) complexes. wiley-vch.de Kinetic studies on the reaction with iodine in inert solvents have shown a complex rate law, suggesting multiple pathways, including a bimolecular path with an activation energy of 31 kcal/mol. rsc.org

Beyond elemental halogens, Mn₂(CO)₁₀ reacts with halogenated organic compounds, often through a radical mechanism initiated by photolysis or heat. oaepublish.comwikipedia.org The initial step is the homolytic cleavage of the Mn-Mn bond to produce two pentacarbonylmanganese radicals (•Mn(CO)₅). oaepublish.comwikipedia.orgrsc.org

Mn₂(CO)₁₀ --(hν or Δ)--> 2 •Mn(CO)₅

This highly reactive 17-electron radical readily abstracts a halogen atom from a halogenated compound. oaepublish.comrsc.org This atom transfer process is particularly efficient for compounds with weak carbon-halogen bonds, such as allylic, benzylic, or polyhalogenated compounds. rsc.org The reaction rate is also influenced by steric factors, with primary halides generally reacting faster than secondary or tertiary ones. rsc.org This reactivity has been harnessed in various organic syntheses, including radical cyclization reactions and the dibromination of alkenes using N-bromosuccinimide as the bromine source. rsc.orgrsc.org A notable example is the reaction with carbon tetrachloride, which can be initiated by photolysis to form ClMn(CO)₅. oup.com

Table 1: Reactions of Dimanganese Decacarbonyl with Halogens

| Halogen (X₂) | Product | Solvent | Reference(s) |

|---|---|---|---|

| Bromine (Br₂) | Mn(CO)₅Br | Tetrachloromethane | gkseries.comtestbook.com |

| Iodine (I₂) | Mn(CO)₅I | Cyclohexane (B81311), Decalin | rsc.orgnist.govnist.gov |

| Chlorine (Cl₂) | Mn(CO)₅Cl | Not Specified | wiley-vch.de |

Redox-Mediated Reactions (e.g., with H₂O₂)

The redox chemistry of manganese carbonyls with oxidizing agents like hydrogen peroxide (H₂O₂) has garnered significant attention, particularly for its potential application in carbon monoxide (CO) delivery for therapeutic purposes. nih.govroyalsocietypublishing.org While Mn₂(CO)₁₀ itself is not the typical substrate in these studies, the principles are derived from the reactivity of its manganese(I) derivatives, which are often formed in situ or used as more soluble models.

A detailed mechanistic investigation of the reaction between the water-soluble model complex fac-[Mn(CO)₃(Br)(bpCO₂)]²⁻ and H₂O₂ revealed that approximately 2.5 equivalents of CO are released. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org The reaction kinetics are first-order with respect to both the manganese complex and H₂O₂, indicating a bimolecular reaction. nih.govroyalsocietypublishing.orgucsb.edu

The reaction is highly pH-dependent. Both H₂O₂ and its conjugate base, the hydroperoxide anion (HOO⁻), are reactive species, but HOO⁻ is about 10⁴ times more reactive than H₂O₂. nih.govroyalsocietypublishing.org Consequently, at physiological pH (around 7.4), the pathway involving H₂O₂ is significant, while the reaction with HOO⁻ becomes dominant at higher pH values. nih.govroyalsocietypublishing.org The mechanism is complex, proceeding through labile, paramagnetic manganese species, and is still a subject of ongoing research. royalsocietypublishing.orgucsb.edu

Solvent Effects on Reactivity and Mechanistic Alterations

The solvent environment can dramatically influence the reactivity of manganese carbonyls, affecting reaction rates, product distributions, and even the fundamental mechanistic pathways. These effects stem from the solvent's polarity, coordinating ability, and potential to stabilize intermediates or transition states.

In reactions with halogens, the choice of an inert solvent like cyclohexane or tetrachloromethane is common to avoid solvent participation in the reaction. nist.gov However, even among non-coordinating solvents, properties can influence thermodynamics; the enthalpy for the reaction of Mn₂(CO)₁₀ with iodine differs between cyclohexane and decalin. nist.gov

More profound effects are observed with coordinating solvents. Ultrafast spectroscopic studies of the photolysis of Mn₂(CO)₁₀, which generates the •Mn(CO)₅ radical, show that the subsequent vibrational energy relaxation is highly solvent-dependent. researchgate.net In coordinating solvents like tetrahydrofuran (B95107) (THF), photolysis can lead to the formation of a solvent-coordinated species. This solvation is kinetically controlled, initially involving binding through a C-H bond before rearranging to a more stable oxygen-bound form on a picosecond timescale. researchgate.net Similarly, photolysis of a manganese tricarbonyl complex anchored within a metal-organic framework (MOF) in the presence of THF or acetonitrile (B52724) results in the stepwise replacement of CO ligands with solvent molecules. rsc.org

Computational studies (DFT/TDDFT) on related manganese carbonyl complexes have confirmed that solvent polarity significantly affects the energies of frontier molecular orbitals and electronic transitions. researchgate.net This directly impacts the spectroscopic properties and photochemical reactivity of the complexes. For instance, the absorption maximum (λ_max) of a manganese carbonyl complex, which is crucial for photo-initiated reactions, is known to be solvent-dependent. researchgate.netsci-hub.se The structural dynamics of related metal carbonyl dimers also show solvent dependence, with polar solvents like dichloromethane (B109758) (CH₂Cl₂) promoting greater structural inhomogeneity compared to nonpolar solvents like carbon tetrachloride (CCl₄). rsc.org

Spectroscopic Methodologies and Mechanistic Elucidation

Infrared (IR) Spectroscopy

Manganese pentacarbonyl, Mn(CO)₅, adopts a square pyramidal shape, which corresponds to the C₄ᵥ point group in symmetry terms. nih.gov According to group theory, a molecule with this structure should exhibit three IR-active carbonyl stretching modes. nih.gov Experimental observations have validated these theoretical predictions. For Mn(CO)₅ isolated in a solid argon matrix at low temperatures, the ν(CO) bands have been recorded at approximately 2040 cm⁻¹, 1983 cm⁻¹, and 1970 cm⁻¹.

These vibrational frequencies serve as a direct indicator of the electron density on the manganese atom. Any alteration in the coordination sphere or the electronic state of the manganese results in shifts of these frequencies. For example, replacing a carbonyl ligand with a different one leads to a predictable shift in the remaining ν(CO) bands, which reflects the modified electronic properties of the metal center.

A comparison of the ν(CO) frequencies for Mn(CO)₅ and its precursor, dimanganese decacarbonyl (Mn₂(CO)₁₀), underscores their electronic distinctions. The terminal carbonyl bands in Mn₂(CO)₁₀ are found at higher frequencies, indicating a less electron-rich manganese center in comparison to the radical species. This is in line with the formal Mn(0) center in Mn(CO)₅ not being involved in a metal-metal bond, which allows for more significant back-donation of electrons into the π* orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in a lower stretching frequency.

Table 1: Interactive Table of IR Stretching Frequencies (ν(CO)) for Selected Manganese Carbonyl Species

| Compound | Symmetry | ν(CO) Bands (cm⁻¹) |

|---|---|---|

| Mn(CO)₅ | C₄ᵥ | ~2040, ~1983, ~1970 |

| Mn₂(CO)₁₀ | D₄d | ~2044, ~2013, ~1984 |

Time-resolved infrared (TRIR) spectroscopy is a vital technique for investigating the kinetics and mechanisms of reactions that involve transient species such as the Mn(CO)₅ radical. researchgate.net This method enables the observation of vibrational spectra on extremely short timescales, from picoseconds to milliseconds, facilitating the direct detection and characterization of short-lived intermediates. researchgate.netnist.gov

In a standard TRIR experiment, a UV laser pulse is employed to photolyze a precursor molecule like Mn₂(CO)₁₀, generating Mn(CO)₅ radicals. The subsequent changes in the system are tracked by probing the sample with an infrared laser at various time intervals after the initial photolysis pulse. This process yields a sequence of IR spectra that act as "snapshots" of the reaction's progress.

TRIR studies have been crucial in unraveling the mechanisms of substitution and electron transfer reactions involving Mn(CO)₅. By tracking the decay of the characteristic ν(CO) bands of Mn(CO)₅ and the simultaneous emergence of new bands corresponding to the product, the rate constants for the radical's reaction with different substrates can be directly measured. These investigations have shown that the reactivity of Mn(CO)₅ is strongly influenced by the incoming ligand and the solvent. The technique has also been successfully used to identify and characterize even more fleeting species, like solvent-coordinated intermediates, which are often impossible to detect using conventional spectroscopic methods.

Vibrational Dynamics of Carbonyl Ligands

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. For manganese carbonyls, these transitions usually entail the promotion of an electron from a metal-centered d-orbital to an antibonding orbital, frequently with substantial metal-to-ligand charge transfer (MLCT) characteristics.

The Mn(CO)₅ radical is frequently produced in situ through the photolysis of dimanganese decacarbonyl (Mn₂(CO)₁₀). The UV-Vis spectrum of Mn₂(CO)₁₀ displays two primary absorption bands. The higher-energy band, located around 345 nm, is characteristic of the electron transition from σ to σ* orbitals of the Mn-Mn bond. sci-hub.se Irradiation at this wavelength promotes the homolytic cleavage of the Mn-Mn bond, yielding two equivalents of the Mn(CO)₅ radical. sci-hub.se

The Mn(CO)₅ radical itself exhibits a characteristic absorption in the visible region, with a maximum at approximately 800 nm. lookchem.com This absorption is assigned to a ligand-field transition. The precise position and intensity of this band are affected by the solvent, which suggests a degree of interaction between the solvent and the radical.

UV-Vis spectroscopy is a valuable method for monitoring the kinetics of reactions that involve Mn(CO)₅. The rate of a reaction can be determined by observing the disappearance of the radical's characteristic absorption at 800 nm over time. This method has been extensively used to study the kinetics of substitution, atom transfer, and electron transfer reactions of Mn(CO)₅.

For instance, in a substitution reaction where a ligand (L) replaces a carbonyl group, the decay of the Mn(CO)₅ absorption can be monitored in the presence of different concentrations of L. This allows for the determination of the reaction's rate law and rate constant. In a similar manner, the formation of product species that have unique absorptions in the UV-Vis region can also be tracked to provide additional kinetic data. This technique is especially advantageous for studying fast reactions, for which other methods like NMR spectroscopy may be too slow.

Photoactivation and Electronic Transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its paramagnetic nature, the seventeen-electron Mn(CO)₅ radical is generally not directly observable using conventional Nuclear Magnetic Resonance (NMR) spectroscopy. The unpaired electron causes very fast nuclear relaxation, which results in extremely broad NMR signals that are often undetectable.

However, NMR spectroscopy can still offer valuable information about the reactions of Mn(CO)₅ by observing the diamagnetic starting materials and products. oup.comosti.gov For example, ¹³C NMR can be employed to characterize the diamagnetic products of reactions involving Mn(CO)₅, yielding information about the number and types of carbonyl ligands in the product molecule. Likewise, ¹H NMR can be used to examine the organic fragments that may be involved in or generated during reactions with the radical.

Table 2: Interactive Table of Spectroscopic Data for Manganese(0) Pentacarbonyl

| Spectroscopic Method | Key Observable | Typical Values/Observations | Information Gained |

|---|---|---|---|

| Infrared (IR) | ν(CO) stretching frequencies | ~2040, ~1983, ~1970 cm⁻¹ | Molecular symmetry, electronic structure, bonding |

| Time-Resolved IR (TRIR) | Evolution of ν(CO) bands | Picosecond to millisecond timescales | Reaction kinetics, mechanism, detection of transient intermediates |

| UV-Visible (UV-Vis) | Electronic absorption bands | λₘₐₓ ≈ 800 nm lookchem.com | Electronic transitions, reaction kinetics |

| Nuclear Magnetic Resonance (NMR) | - | Not directly observable due to paramagnetism | Characterization of diamagnetic reactants and products |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Manganese(0) pentacarbonyl |

| Dimanganese decacarbonyl |

Elucidation of Ligand Coordination and Stereochemistry (e.g., ¹H NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry offers a powerful means to identify and characterize manganese carbonyl species, providing exact molecular weight information and insights into their fragmentation patterns.

Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry is a high-resolution technique capable of unambiguous molecular formula determination for complex organometallic species. The very low operating pressures of FTICR instruments allow for the analysis of thermally unstable or low-volatility compounds without significant fragmentation. This has been particularly useful in identifying the products of reactions involving manganese carbonyls, such as the characterization of gas-phase reactions of dimanganese carbonyl ions (Mn₂(CO)n⁺) with alcohols. researchgate.net The high accuracy of FTICR-MS has also been applied to study the molecular transformations of dissolved organic matter interacting with manganese oxides, revealing the formation of compounds with higher oxygen content. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization technique that is exceptionally well-suited for the analysis of species in solution. researchgate.netuvic.ca It has been widely used to characterize manganese carbonyl complexes and their reaction intermediates directly from the reaction mixture. researchgate.netnih.gov For instance, ESI-MS has been employed to study the photochemistry of manganese carbonyl complexes, monitoring the release of CO and the formation of photoproducts in solution. researchgate.netscielo.br The technique can detect cationic species formed by the loss of a ligand, such as bromide, from manganese(I) carbonyl complexes. nih.gov By analyzing the mass spectra, researchers can confirm the stability of complexes in solution and identify fragmentation patterns that provide structural information. nih.govscielo.br

Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry

| Compound | Crystal System | Space Group | Mn-Mn Bond Length (Å) | Ref. |

| Mn₂(CO)₁₀ | monoclinic | I2/a | 2.9038(6) | wikipedia.org |

| mer-[Mn(CO)₃(η¹-C₄H₃O)(PFu₃)₂] | Triclinic | P-1 | N/A | marquette.edu |

| fac-IMn(CO)₃(bpy) | Monoclinic | P2₁/n | N/A | acs.org |

X-ray Absorption Spectroscopy (XAS) for Supported Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of manganese atoms, especially in non-crystalline or supported materials. washington.edukyoto-u.ac.jp XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

XANES provides information about the oxidation state and coordination geometry of the manganese center. washington.edumdpi.com For manganese carbonyl complexes supported on materials like MgO, XANES can distinguish between different surface species. washington.edu

EXAFS analysis yields information about the coordination numbers and bond distances of the atoms surrounding the manganese atom. washington.edu For MgO-supported manganese carbonyls, EXAFS data indicated that the average supported species were manganese tetracarbonyls, with an average of nearly four carbonyl ligands per manganese atom. washington.edu This technique is invaluable for characterizing the structure of supported manganese complexes, which are of interest as potential catalysts. washington.edu

| Spectroscopic Technique | Information Provided | Example Application for Manganese(0) Carbonyl |

| ¹H NMR | Ligand coordination, stereochemistry, electronic environment of ligands. | Distinguishing fac and trans isomers in substituted manganese carbonyls. rsc.org |

| In Situ NMR | Real-time observation of reaction intermediates and pathways. | Detecting transient solvent and alkyne complexes in catalytic cycles. acs.org |

| FTICR-MS | High-resolution mass determination for unambiguous formula identification. | Characterizing gas-phase reactions of Mn₂(CO)n⁺ ions. researchgate.net |

| ESI-MS | Analysis of solution-phase species and reaction intermediates. | Monitoring photochemical CO release and formation of photoproducts. researchgate.netscielo.br |

| X-ray Diffraction | Precise solid-state structure including bond lengths and angles. | Determining the molecular structure of Mn₂(CO)₁₀ and its derivatives. marquette.eduwikipedia.org |

| XAS (XANES/EXAFS) | Oxidation state, coordination geometry, coordination numbers, and bond distances, especially for supported species. | Characterizing the structure of manganese carbonyl complexes supported on MgO, identifying them as manganese tetracarbonyls. washington.edu |

Photochemistry of Manganese 0 Carbonyl Complexes

Photoinduced Carbon Monoxide Dissociation Dynamics

Upon photoexcitation, manganese carbonyl complexes can undergo dissociation of one or more carbon monoxide (CO) ligands. This process is a key step in many of their photochemical applications, as it creates a vacant coordination site on the manganese center, allowing for subsequent reactions.

The photodissociation of CO from manganese carbonyls is often an ultrafast event. rsc.org For instance, in dimanganese decacarbonyl, while the primary photochemical process upon lower energy excitation is the cleavage of the Mn-Mn bond, higher energy excitation can lead to the loss of a CO ligand. aip.org Studies have shown that the dissociation of CO can occur in less than a picosecond after the absorption of a photon. rsc.org

In substituted manganese carbonyl complexes, such as those of the type Mn(diimine)(CO)3X, the photolysis typically proceeds via the loss of equatorial CO ligands. rsc.org The quantum yield and rate of CO release can be tuned by modifying the electronic properties of the other ligands attached to the manganese center. For example, in Mn(I) α-diimine carbonyl complexes, the photophysics are controlled by the interplay between metal-to-ligand charge transfer (MLCT) and metal-centered (MC) dissociative states. acs.orgaip.org The population of these dissociative states can lead to CO release on a femtosecond timescale. aip.org

The environment, such as the solvent, can also play a role in the dynamics of CO dissociation. In solution, the solvent can coordinate to the newly formed unsaturated species, stabilizing it and influencing the subsequent reaction pathways. rsc.orgresearchgate.net

Generation of Coordinatively Unsaturated and Reactive Intermediates

The photochemical reactions of manganese carbonyls are characterized by the formation of coordinatively unsaturated and highly reactive intermediates. These species are central to the synthetic and catalytic applications of manganese carbonyls.

The most prominent example is the photolysis of dimanganese decacarbonyl, Mn2(CO)10. Upon irradiation with ultraviolet light (around 295 nm), two primary dissociation channels are observed:

Homolytic cleavage of the Mn-Mn bond : This is the dominant pathway at lower excitation energies (e.g., 345 nm), yielding two pentacarbonylmanganese radicals (•Mn(CO)5). aip.orgcapes.gov.brresearchgate.net This 17-electron species is a key intermediate in many catalytic reactions. oaepublish.com

Dissociation of a CO ligand : Higher energy excitation also opens a channel for the loss of a CO ligand, generating the coordinatively unsaturated dinuclear species, Mn2(CO)9. aip.orgcapes.gov.brresearchgate.net

These primary photoproducts are themselves reactive. The •Mn(CO)5 radical can abstract atoms from other molecules or participate in radical addition reactions. oaepublish.com The Mn2(CO)9 intermediate is also highly reactive and can, for example, react with solvent molecules. capes.gov.br

In substituted manganese carbonyls, such as Mn(CO)5X (where X is a halogen), photolysis can also lead to the formation of unsaturated species like [Mn(CO)4X]2. rsc.org Similarly, irradiation of complexes like [Mn(CO)3LX]2 can produce manganese carbonyls. rsc.org The generation of these coordinatively unsaturated sites is crucial for processes like photocatalytic CO2 reduction, where a vacant site is needed for the CO2 molecule to bind. rsc.orgrsc.org The migratory insertion of an alkyl group into a CO ligand in Mn(I)-alkyl carbonyl complexes can also generate a coordinatively unsaturated acyl intermediate. researchgate.netnih.gov

Table 1: Primary Photoproducts from Mn2(CO)10 Photolysis

| Excitation Wavelength | Primary Dissociation Channel | Major Photoproduct(s) |

|---|---|---|

| ~345 nm (lower energy) | Mn-Mn bond cleavage | •Mn(CO)5 |

| ~295 nm (higher energy) | Mn-Mn and Mn-CO bond cleavage | •Mn(CO)5 and Mn2(CO)9 |

Ultrafast Photochemistry and Excited State Dynamics

The photochemical processes in manganese carbonyls occur on extremely short timescales, often in the femtosecond to picosecond range. Ultrafast laser spectroscopy has been instrumental in elucidating the dynamics of these reactions.

For Mn2(CO)10, upon excitation with a 295 nm photon, the molecule predissociates in less than 2-3 picoseconds. aip.orgcapes.gov.br This leads to the formation of internally "hot" (vibrationally excited) •Mn(CO)5 and Mn2(CO)9 radicals. capes.gov.brresearchgate.net These nascent photoproducts then undergo vibrational energy relaxation, transferring their excess energy to the surrounding solvent molecules. For instance, in cyclohexane (B81311), the vibrationally hot Mn2(CO)9 cools down through two distinct decay channels with time constants of approximately 15 ps and 170 ps. capes.gov.br The •Mn(CO)5 radical cools down much faster, in less than 10 ps. capes.gov.br

The excited state dynamics involve transitions between different electronic states. For many manganese carbonyl complexes, the initial photoexcitation populates a metal-to-ligand charge transfer (MLCT) state. ku.edu From this state, the molecule can rapidly cross over to a dissociative ligand field (LF) or metal-centered (MC) state, which leads to bond cleavage. acs.orgku.edu For example, in Mn(I) α-diimine carbonyl complexes, the early time photophysics (<400 fs) are governed by the interaction between dissociative MC states and the lower-lying MLCT states. acs.orgaip.org This can lead to a stepwise population of the dissociative states and subsequent CO release within a few hundred femtoseconds. aip.org

In the case of cyclopentadienylmanganese tricarbonyl (CpMn(CO)3), photolysis with different wavelengths can favor either a singlet or a triplet state pathway for CO elimination, highlighting the complexity of the excited state landscape. rsc.orgnih.gov

Table 2: Ultrafast Dynamics in Mn2(CO)10 Photochemistry in Cyclohexane

| Process | Species | Timescale |

|---|---|---|

| Predissociation | Mn2(CO)10 | < 2-3 ps |

| Vibrational Relaxation | Mn2(CO)9 | ~15 ps and ~170 ps |

| Vibrational Relaxation | •Mn(CO)5 | < 10 ps |

Catalytic Applications of Manganese 0 Carbonyl and Its Derivatives

Homogeneous Catalysis

Manganese carbonyl complexes are effective catalysts in a variety of homogeneous reactions, offering an earth-abundant alternative to precious metals. beilstein-journals.orgresearchgate.net Their utility spans hydrogenation, hydroformylation, C-H bond activation, and the electrochemical reduction of carbon dioxide.

Hydrogenation of Polarized and Unpolarized Multiple Bonds

Manganese-based catalysts have shown significant promise in the hydrogenation of both polarized (C=O, C=N) and unpolarized (C=C, C≡C) multiple bonds. acs.org While early work demonstrated the use of hydridomanganese pentacarbonyl (HMn(CO)₅) in the stoichiometric reduction of alkenes, recent advancements have focused on developing true catalytic systems. nih.gov

Polarized Bonds: The hydrogenation of ketones, esters, amides, and nitriles has been successfully achieved using manganese catalysts. acs.orgnih.govnih.gov For instance, bench-stable Mn(I) alkyl complexes derived from manganese carbonyls can catalyze the hydrogenation of ketones at room temperature and low hydrogen pressure (10 bar) without the need for a base. nih.gov These reactions often proceed via an inner-sphere mechanism, involving the coordination of the substrate to the manganese center followed by hydride insertion. acs.orgnih.gov A notable feature is the temperature-dependent chemoselectivity; in α,β-unsaturated ketones, the C=O group can be selectively reduced at room temperature, while at higher temperatures (e.g., 60 °C), the C=C bond is also hydrogenated. acs.org

Unpolarized Bonds: The reduction of less polarized alkenes and alkynes has also been accomplished. nih.govnih.gov Bisphosphine-supported manganese alkyl carbonyl complexes have been designed for the additive-free hydrogenation of mono- and 1,1-disubstituted alkenes at room temperature. nih.gov The reduction of more substituted 1,2-disubstituted alkenes typically requires elevated temperatures. nih.gov The catalytic cycle for alkene hydrogenation is proposed to involve the activation of the precatalyst to form a coordinatively unsaturated Mn(I)-hydride species, which is the active catalyst. nih.govnih.gov

Hydroformylation Reactions

Hydroformylation, the conversion of alkenes into aldehydes using synthesis gas (CO and H₂), is a cornerstone of industrial organic synthesis. While rhodium and cobalt catalysts dominate this field, manganese carbonyls have been shown to be active homogeneous catalysts for this transformation, typically at elevated temperatures (up to 235 °C). researchgate.netwiley-vch.de For example, Mn₂(CO)₁₀ can catalyze the hydroformylation of octenes and cyclohexene. researchgate.net The active species is believed to be HMn(CO)₅, which adds across the alkene double bond. wiley-vch.de A subsequent migratory insertion of a carbonyl ligand forms an acyl-manganese intermediate, which is then hydrogenolyzed to release the aldehyde product and regenerate the catalyst. wiley-vch.de

Interestingly, synergistic effects have been observed when using manganese carbonyls in conjunction with rhodium catalysts. The addition of manganese carbonyl hydrides to rhodium-catalyzed hydroformylation systems can significantly increase the rate of aldehyde formation. researchgate.net This is attributed to a bimetallic catalytic binuclear elimination, where the manganese hydride assists in the hydrogenolysis of the rhodium-acyl intermediate. researchgate.net

C-H Bond Functionalization and Activation

The direct functionalization of otherwise inert C-H bonds is a highly sought-after strategy in organic synthesis. Manganese(I) carbonyl complexes, such as MnBr(CO)₅ and Mn₂(CO)₁₀, have emerged as powerful catalysts for these reactions. beilstein-journals.orgucc.ie These transformations often operate through an organometallic pathway involving a cyclometalated intermediate. ucc.iechinesechemsoc.org

A common strategy involves the use of a directing group on the substrate, such as an imine, ketone, or pyridine (B92270), to guide the manganese catalyst to a specific C-H bond, typically at the ortho position. ucc.iechinesechemsoc.org For example, manganese-catalyzed C-H activation has been used for the allylation, alkenylation, and alkynylation of arenes and heterocycles. beilstein-journals.orgucc.ie In a notable example, the reaction of aromatic ketones with aldehydes, catalyzed by manganese, proceeds via C-H activation to afford isobenzofuran (B1246724) derivatives, showcasing a novel reactivity pattern beyond traditional aldol (B89426) or pinacol (B44631) couplings. chinesechemsoc.org Mechanistic studies have revealed that species like PhMn(CO)₅ can be efficient promoters of the C-H activation step, leading to the formation of stable five-membered manganacycle intermediates. chinesechemsoc.org

Electrochemical Reduction of Carbon Dioxide (CO₂)

The conversion of CO₂ into valuable fuels and chemical feedstocks is a critical area of research for a sustainable carbon economy. Manganese carbonyl complexes, particularly [Mn(bpy)(CO)₃Br] (where bpy is 2,2'-bipyridine) and its derivatives, are highly effective and selective molecular electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). nih.govliverpool.ac.ukacs.org First reported in 2011, these earth-abundant metal complexes operate at significantly lower overpotentials compared to their rhenium analogues. acs.orgresearchgate.net

A key characteristic of this catalytic system is its requirement for a weak Brønsted acid (like water, methanol, or trifluoroethanol) to achieve measurable activity. liverpool.ac.ukacs.org The turnover frequency of the catalyst generally increases with acid strength and concentration, without compromising the high selectivity for CO production. liverpool.ac.ukacs.org The catalytic cycle involves the two-electron reduction of the Mn(I) precatalyst. This generates a five-coordinate Mn(0) species, which rapidly dimerizes. nih.govacs.org Further reduction leads to the active anionic species, [Mn(bpy)(CO)₃]⁻, which can initiate the CO₂ reduction. nih.govliverpool.ac.uk The high selectivity for CO evolution, even in protic media like water, is attributed to a proton-assisted CO₂ binding mechanism that outcompetes the hydrogen evolution reaction. nih.govliverpool.ac.uk

Asymmetric Catalysis Mediated by Manganese Carbonyls

The development of asymmetric catalysis using inexpensive, earth-abundant metals is a major goal in modern chemistry. Manganese carbonyls, when combined with chiral ligands, have been successfully employed in enantioselective transformations.

One notable application is the asymmetric transfer hydrogenation (ATH) of ketones. Using a manganese(I) precursor like [MnBr(CO)₅] with chiral N,N′-bis(2-hydroxyethyl)oxamide ligands, various aliphatic ketones can be reduced to their corresponding chiral alcohols with high enantioselectivity (up to 93% ee). thieme-connect.com Similarly, a manganese catalyst with a chiral ferrocenyl-based pincer ligand has been used for the ATH of ketones. thieme-connect.com

More recently, the direct asymmetric hydrogenation of imines has been achieved. A catalyst generated in situ from Mn(CO)₅Br and a chiral ferrocenyl P,N,N-ligand effectively hydrogenates N-sulfonyl imines, yielding chiral N-sulfonyl amines with good to high enantioselectivity. acs.org These studies highlight that fine-tuning the steric and electronic properties of the chiral ligand is crucial for achieving high performance. acs.org

Polymerization and Depolymerization Processes

Dimanganese decacarbonyl (Mn₂(CO)₁₀) is a versatile photoinitiator for various polymerization reactions, operating under visible light irradiation. sci-hub.se This method offers mild reaction conditions and spatiotemporal control. Furthermore, Mn₂(CO)₁₀ has recently been shown to catalyze the depolymerization of certain polymers, highlighting its potential role in chemical recycling.

Polymerization: Mn₂(CO)₁₀ can initiate the controlled/living radical polymerization of a range of vinyl monomers, including vinyl acetate (B1210297), methyl acrylate, styrene, and vinylidene fluoride (B91410). sci-hub.seacs.orgnih.gov The process is typically initiated by the photolytic homolysis of the Mn-Mn bond to generate •Mn(CO)₅ radicals. sci-hub.se These radicals can then react with an organic halide initiator to start the polymerization chain. For instance, the polymerization of vinylidene fluoride can be initiated by various alkyl or perfluorinated halides in the presence of Mn₂(CO)₁₀ and visible light at a mild temperature of 40 °C. nih.gov This system can also be used for cationic reversible addition-fragmentation chain transfer (C-RAFT) polymerization under visible light. researchgate.net

Depolymerization: A novel application of Mn₂(CO)₁₀ is in the visible-light-induced depolymerization of poly(methyl methacrylate) (PMMA) at ambient temperatures. nih.govthieme-connect.de This offers an environmentally friendly alternative to conventional high-temperature depolymerization methods. nih.govthieme-connect.de The proposed mechanism involves the photocatalyst initiating a homolytic halogen abstraction from the polymer chain end (for PMMA prepared by Atom Transfer Radical Polymerization). nih.gov This creates a radical on the polymer, which then undergoes an "unzipping" type depropagation, shortening the polymer chains. nih.gov Studies have shown that up to 20% depolymerization of PMMA-Cl can be achieved under these mild conditions. thieme-connect.de

Initiation of Atom Transfer Radical Polymerization (ATRP)

Manganese(0) carbonyl, specifically dimanganese decacarbonyl (Mn₂(CO)₁₀), serves as an efficient photocatalyst for initiating Atom Transfer Radical Polymerization (ATRP), a key method for creating well-defined polymers. nju.edu.cnnih.gov Under visible light or sunlight irradiation, the Mn-Mn bond in Mn₂(CO)₁₀ undergoes homolytic cleavage to produce two pentacarbonylmanganese radicals (•Mn(CO)₅). nju.edu.cnoup.com

These metalloradicals are the key species for initiation. They readily abstract a halogen atom from an alkyl halide initiator (R-X), generating a carbon-centered radical (R•) that subsequently initiates the polymerization of vinyl monomers. nju.edu.cnnih.gov This process is illustrated by the polymerization of monomers like methyl methacrylate (B99206) (MMA), vinyl acetate (VAc), and styrene. nju.edu.cnnih.gov

A proposed mechanism for this photo-controlled radical polymerization involves the following key steps nju.edu.cn:

Photo-dissociation: The Mn-Mn bond of Mn₂(CO)₁₀ cleaves under visible light to form two •Mn(CO)₅ radicals.

Halogen Abstraction: The •Mn(CO)₅ radical abstracts a halogen from an initiator (e.g., an alkyl iodide, R-I) to produce a manganese halide species (Mn(CO)₅I) and a carbon-centered radical (R•).

Propagation: The generated radical (R•) adds to a monomer, initiating the polymer chain growth.

Control: Control over the polymerization is maintained through a degenerative chain transfer process involving the iodine atom. nju.edu.cn

This manganese-based system allows for polymerization to occur at ambient temperatures with very low catalyst concentrations, sometimes at the parts-per-million (ppm) level, especially when used in conjunction with copper catalysts in advanced ATRP techniques like ARGET (Activators ReGenerated by Electron Transfer) and ICAR (Initiators for Continuous Activator Regeneration). nih.govsioc-journal.cn Furthermore, researchers have explored sonochemistry-assisted photocontrolled ATRP (SAP-ATRP) using Mn₂(CO)₁₀ to overcome the limitations of light penetration in bulk polymerizations, demonstrating its versatility. acs.org

Table 1: Monomers Polymerized using Mn₂(CO)₁₀-Initiated ATRP

| Monomer | Initiator System | Conditions | Reference |

|---|---|---|---|

| Vinyl Acetate (VAc) | Mn₂(CO)₁₀ / Alkyl Iodide | Visible Light, 40 °C | nju.edu.cn |

| Methyl Acrylate (MA) | Mn₂(CO)₁₀ / Alkyl Iodide | Visible Light, 40 °C | nju.edu.cnresearchgate.net |

| Styrene (St) | Mn₂(CO)₁₀ / Alkyl Halide / CuBr₂ | Visible/Sunlight, Ambient Temp. | nih.gov |

| Methyl Methacrylate (MMA) | Mn₂(CO)₁₀ / Alkyl Halide / CuBr₂ | Visible/Sunlight, Ambient Temp. | nih.gov |

Visible Light Induced Depolymerization of Polymers

Beyond synthesis, this compound has emerged as a catalyst for the controlled degradation of polymers. Specifically, Mn₂(CO)₁₀ facilitates the visible-light-induced depolymerization of certain polymers, such as poly(methyl methacrylate) (PMMA), at ambient temperatures. oaepublish.comresearchgate.net This offers a low-energy alternative to traditional high-temperature depolymerization methods. oaepublish.comresearchgate.net

The process is effective for polymers that have a halogen atom at their chain end, a common feature of polymers synthesized via ATRP. wiley-vch.deresearchgate.net The proposed mechanism is described as an "unzipping" type depropagation that starts from the chain end. wiley-vch.de Upon irradiation with visible light, the photogenerated •Mn(CO)₅ radical abstracts the terminal halogen atom from the polymer chain. wiley-vch.de This creates a macroradical that then undergoes depropagation, shortening the polymer chains and, in principle, yielding monomers. wiley-vch.de

Research has shown that the type of halogen at the chain end significantly influences the reaction outcome. For instance, in a study on PMMA, the polymer with a chlorine end-group (PMMA-Cl) underwent up to 20% depolymerization. wiley-vch.de In contrast, when a bromine-terminated PMMA (PMMA-Br) was used under the same conditions, undesired chain extension through radical coupling reactions was observed due to a more rapid generation of radicals. wiley-vch.de This highlights the tunability and specificity of the catalytic system.

Table 2: Depolymerization of PMMA using Mn₂(CO)₁₀ under Visible Light

| Polymer | Initial Mn ( g/mol ) | Final Mn ( g/mol ) | Depolymerization (%) | Conditions | Reference |

|---|---|---|---|---|---|

| PMMA-Cl | 17,500 | 14,000 | ~20 | Visible light (400 nm), Ambient Temp., 6h | wiley-vch.de |

Cross-Coupling and C-C Bond Forming Reactions

The ability of the •Mn(CO)₅ radical to homolytically abstract halogen atoms makes Mn₂(CO)₁₀ a valuable catalyst in various C-C bond forming and cross-coupling reactions. researchgate.net These reactions often proceed via radical intermediates, offering a complementary approach to traditional noble-metal-catalyzed cross-couplings.

One significant application is in the alkoxycarbonylation of organoboranes to form esters. acs.org In this process, organo(alkoxy)borates react with manganese carbonyl complexes like Mn₂(CO)₁₀ or Mn(CO)₅Br to create a new C-C bond. acs.org The reaction involves the transfer of an alkyl group from the borate (B1201080) to a carbonyl ligand on the manganese center, followed by reductive elimination to form the ester product. acs.org